4-bromobenzyl 4-chlorobenzoate
Overview
Description
4-bromobenzyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C14H10BrClO2 and its molecular weight is 325.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.95527 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental and Microbial Degradation
4-Bromobenzyl 4-chlorobenzoate and related compounds are studied for their biodegradability and interaction with environmental microbes. For instance, Alcaligenes denitrificans NTB-1 metabolizes 4-bromo- and 4-chlorobenzoates through hydrolytic dehalogenation, converting them to 4-hydroxybenzoate (van den Tweel, Kok, & de Bont, 1987). Similarly, Arthrobacter sp. can utilize 4-chlorobenzoate as a sole carbon source, indicating its potential in environmental cleanup of such compounds (Marks, Smith, & Quirk, 1984).
Biochemical Mechanisms of Dehalogenation
Studies have investigated the biochemical pathways involved in the dehalogenation of halogenated benzoates. The enzyme systems in different bacteria, like Pseudomonas and Arthrobacter species, have been explored for their role in converting these compounds to less harmful forms, such as 4-hydroxybenzoate (Klages & Lingens, 1980).
Application in Chemical Synthesis
This compound derivatives have been utilized in chemical synthesis processes. For example, a study by Iwasaki et al. (2015) discussed the use of o-bromobenzyl alcohol in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed process, highlighting the compound's role in complex organic synthesis (Iwasaki, Araki, Iino, & Nishihara, 2015).
Fundamental Studies in Enzymology
Research has also focused on understanding the enzymatic mechanisms involved in the metabolism of halobenzoates. This includes studies on the specificity of enzymes like 4-chlorobenzoyl coenzyme A dehalogenase, which provides insights into the catalytic mechanisms of these biological molecules (Liang, Yang, & Dunaway-Mariano, 1993).
Environmental Photodecomposition
Investigations into the photodecomposition of chlorobenzoic acids, including derivatives of this compound, have implications for understanding their behavior and breakdown in environmental conditions (Crosby & Leitis, 1969).
Safety and Hazards
Future Directions
The future directions for research on “4-bromobenzyl 4-chlorobenzoate” could involve further exploration of its synthesis, chemical reactions, and potential applications. The biodegradation of similar compounds like 4-chlorobenzoate has been studied, which could provide insights for future research .
Properties
IUPAC Name |
(4-bromophenyl)methyl 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFOGBGAQVRHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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